molecular formula C17H14ClN3O B5552892 1-(4-chlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine

1-(4-chlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine

Cat. No. B5552892
M. Wt: 311.8 g/mol
InChI Key: DGNSRXGRCLTMNK-UHFFFAOYSA-N
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Description

1-(4-chlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is a compound with potential applications in various fields of chemistry and material science due to its unique structure and properties.

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves reactions under microwave irradiation or reflux conditions with specific reactants. For example, the reaction of 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine in glycol under microwave irradiation has been reported to yield complex molecules with significant structural interest (Xiaojing Zhang et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds indicates a planar configuration for the core pyrazole system, with deviations occurring due to substituent effects. Crystallographic studies provide insight into the molecular geometry, showcasing the importance of intermolecular hydrogen bonds in stabilizing the structure (I. Khan & J. White, 2012).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, leading to the formation of complex molecules with diverse properties. For instance, the reaction with Appel salt can yield products with significant structural and electronic features, indicating the versatility of pyrazole compounds in synthetic chemistry (Maria Koyioni et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including crystal packing and stability, are influenced by molecular interactions such as π-stacking and hydrogen bonding. These interactions not only affect the solid-state structure but also play a crucial role in determining the compound's reactivity and potential applications (J. Portilla et al., 2007).

Chemical Properties Analysis

The chemical properties of 1-(4-chlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine and its derivatives are characterized by their reactivity towards various reagents, highlighting their potential as intermediates in organic synthesis. The presence of functional groups such as the pyrazole moiety and the chlorobenzoyl group opens avenues for further modifications and the synthesis of target molecules with desired properties (Ö. Tamer et al., 2016).

Scientific Research Applications

Heterocyclic Chemistry Applications

The reactivity and utility of pyrazoline derivatives, such as 1-(4-chlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine, have been extensively explored in the synthesis of various heterocyclic compounds. These derivatives serve as valuable building blocks for creating a wide range of heterocycles, demonstrating their importance in synthetic chemistry. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones showcases the synthesis of heterocycles like pyrazolo-imidazoles, thiazoles, spiropyridines, and others, highlighting the versatility of pyrazoline derivatives in heterocyclic syntheses (Gomaa & Ali, 2020).

Environmental Science Applications

Compounds such as 1-(4-chlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine and their derivatives also find applications in environmental science, particularly in the study of persistent organic pollutants. Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving the efficacy of treatment schemes for water contamination. This review presents the degradation of several amine- and azo-based compounds using AOPs, highlighting the importance of developing technologies for the degradation of recalcitrant nitrogen-containing compounds in the environment (Bhat & Gogate, 2021).

Pharmacological Applications

The pharmacological applications of pyrazoline derivatives are significant, with many studies highlighting their therapeutic potential. Recent research has focused on the synthesis of pyrazoline derivatives for the development of new anticancer agents, underlining the biological activity of these compounds in pharmacology. These studies suggest that pyrazoline derivatives possess a wide range of biological activities, including anticancer properties, thereby emphasizing their potential in drug development and therapeutic applications (Ray et al., 2022).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information . If it has biological activity, it could potentially interact with various enzymes or receptors in the body, but this would need to be confirmed through experimental studies .

properties

IUPAC Name

(5-amino-3-methyl-4-phenylpyrazol-1-yl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c1-11-15(12-5-3-2-4-6-12)16(19)21(20-11)17(22)13-7-9-14(18)10-8-13/h2-10H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNSRXGRCLTMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2)N)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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